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Compound of Interest

Compound Name: Glycidyl pivalate

Cat. No.: B13686089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Glycidyl
pivalate (oxiran-2-ylmethyl 2,2-dimethylpropanoate), a key building block in organic synthesis,
particularly in the preparation of pharmaceutical intermediates. The following sections present
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Glycidyl
pivalate. The *H and 13C NMR data provide detailed information about the hydrogen and
carbon framework of the molecule.

Data Presentation

The following tables summarize the *H and 3C NMR spectral data for (S)-Glycidyl pivalate.[1]

Table 1: *H NMR Data for (S)-Glycidyl Pivalate
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. . Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

4.38 dd 12.46, 2.26 1H -CHH-O-CO-
3.85 dd 12.50, 5.92 1H -CHH-O-CO-
3.17 m - 1H -CH- (oxirane)
2.77 t 4.42 1H -CHH (oxirane)
2.62 dd 4.86, 2.38 1H -CHH (oxirane)
1.17 S - 9H -C(CHs)s

Solvent: DMSO-ds, Spectrometer Frequency: 600 MHz[1]

Table 2: 13C NMR Data for (S)-Glycidyl Pivalate

Chemical Shift (8) ppm Assighment
177.11 C=0 (ester)
64.41 -CH2-O-CO-
48.94 -CH- (oxirane)
43.54 -CH: (oxirane)
38.22 -C(CHs)s
26.79 -C(CHs)s

Solvent: DMSO-ds, Spectrometer Frequency: 151 MHz[1]

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance Il 600 MHz NMR spectrometer.[1] The
sample of (S)-Glycidyl pivalate was dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
1,3,5-trimethoxybenzene was used as an internal standard for quantitative NMR analysis
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during the reaction monitoring.[1] For characterization, the chemical shifts were reported in
parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a
published experimental spectrum for Glycidyl pivalate is not readily available, the expected
characteristic absorption bands can be predicted based on its molecular structure.

Data Presentation

Table 3: Predicted Infrared (IR) Absorption Data for Glycidyl Pivalate

Wavenumber

Intensity Functional Group Vibration Mode

(cm™)

~2970-2870 Strong C-H (alkane) Stretch

~1735 Strong C=0 (ester) Stretch
~1280-1050 Strong C-O (ester and ether) Stretch

_ . Asymmetric and
~1250, ~840 Medium-Strong C-O-C (epoxide) )
Symmetric Stretch

~3050-3000 Medium C-H (epoxide) Stretch

Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of Glycidyl pivalate would involve using a
Fourier Transform Infrared (FTIR) spectrometer. The sample, a liquid at room temperature,
would be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride
(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used,
where a small drop of the liquid sample is placed directly on the ATR crystal. The spectrum
would be recorded over the mid-infrared range (typically 4000-400 cm~1) with a resolution of 4
cm™i.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. As with the IR data, a
specific experimental mass spectrum for Glycidyl pivalate is not widely published. The
expected data is presented below.

Data Presentation

Table 4: Predicted Mass Spectrometry (MS) Data for Glycidyl Pivalate

m/z Predicted Fragment
158.10 [M]* (Molecular lon)
101.07 [M - CsHsO]*

85.06 [(CH3)sCCOJ*

57.07 [(CH3)sC]*

Experimental Protocol: Mass Spectrometry

A standard method for the mass spectrometric analysis of Glycidyl pivalate would employ a
mass spectrometer with an electron ionization (El) source. The liquid sample would be
introduced into the instrument via a direct insertion probe or through a gas chromatograph
(GC-MS). For El, an electron beam with an energy of 70 eV would be used to ionize the
sample. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer) and detected. The mass spectrum would be plotted as relative intensity
versus mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Glycidyl pivalate.
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Caption: Synthesis and Spectroscopic Analysis Workflow for Glycidyl Pivalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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